(S)-2-(Azetidin-2-yl)propan-2-ol
Description
The Significance of Four-Membered Heterocycles in Stereoselective Synthesis
Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are strained ring systems that have garnered considerable attention in modern chemistry. numberanalytics.comnumberanalytics.comnih.gov Their inherent ring strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, makes them valuable as synthetic intermediates for the construction of more complex molecules. nih.govrsc.org This strain energy can be harnessed to drive a variety of ring-opening and ring-expansion reactions, providing access to a diverse array of functionalized acyclic and larger heterocyclic systems. rsc.orgresearchgate.net
In the context of stereoselective synthesis, the rigid and well-defined conformation of four-membered rings provides a powerful platform for controlling the three-dimensional arrangement of atoms in a molecule. The introduction of stereocenters on the azetidine (B1206935) ring allows for the transfer of chirality to new products, making them valuable as chiral building blocks, auxiliaries, and ligands in asymmetric catalysis. clockss.orgresearchgate.net The ability to control stereochemistry is paramount in fields such as medicinal chemistry, where the biological activity of a molecule is often dictated by its specific enantiomeric or diastereomeric form. clockss.org
Structural Characteristics and Chirality of Azetidine Derivatives
Azetidines are four-membered saturated heterocycles containing one nitrogen atom. medwinpublishers.com The parent compound, azetidine, has a puckered conformation that undergoes rapid ring inversion. rsc.org The introduction of substituents on the ring can influence this conformational preference and introduce elements of chirality. The presence of a substituent at the 2-position, for instance, creates a stereocenter, leading to the existence of (R) and (S) enantiomers.
The synthesis of enantiomerically pure azetidines is a key challenge and an active area of research. clockss.org Strategies often involve the use of chiral starting materials, such as amino acids, or the application of asymmetric catalytic methods. researchgate.net The development of robust synthetic routes to chiral azetidines is crucial for their application in various areas of chemical research. researchgate.net
Research Trajectories for (S)-2-(Azetidin-2-yl)propan-2-ol and Related Chiral Azetidines
This compound is a specific chiral azetidine derivative that has garnered interest as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a chiral secondary alcohol and a secondary amine within the strained four-membered ring system. This combination of functional groups provides multiple points for diversification and elaboration into more complex molecular scaffolds.
Current research involving this compound and related chiral azetidines is focused on several key areas:
Asymmetric Catalysis: Chiral azetidine-containing ligands have shown promise in a variety of metal-catalyzed asymmetric reactions, including additions of organozinc reagents to aldehydes. researchgate.net The rigid azetidine framework can effectively control the stereochemical outcome of these transformations.
Medicinal Chemistry: The azetidine motif is present in a number of biologically active compounds and approved drugs. medwinpublishers.comrsc.org Researchers are actively exploring the incorporation of novel chiral azetidines, such as this compound, into new drug candidates to improve their pharmacological properties. nih.gov
Synthesis of Novel Scaffolds: The unique reactivity of the azetidine ring allows for its use as a synthon in the construction of diverse and complex molecular architectures. rsc.orgrsc.org Ring-opening and ring-expansion reactions of chiral azetidines provide access to a wide range of enantiomerically enriched acyclic and heterocyclic compounds. rsc.org
The continued development of synthetic methods for accessing chiral azetidines like this compound, coupled with a deeper understanding of their reactivity and applications, will undoubtedly lead to further advancements in stereoselective synthesis and the discovery of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
459426-37-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-[(2S)-azetidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
CEKVXGHJKQTHHH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCN1)O |
Canonical SMILES |
CC(C)(C1CCN1)O |
Origin of Product |
United States |
Synthetic Methodologies for Optically Active Azetidine Scaffolds
Enantioselective Synthesis of Azetidine (B1206935) Ring Systems
The construction of the strained four-membered azetidine ring with high stereocontrol is a formidable challenge. Chemists have devised several elegant strategies to achieve this, ranging from the reduction of readily available precursors to complex cycloaddition and coupling reactions.
Asymmetric Reduction of Azetidin-2-ones (β-Lactams)
One of the most common and practical approaches to chiral azetidines is the asymmetric reduction of the corresponding azetidin-2-ones, also known as β-lactams. The easy availability of β-lactams makes this an attractive route. The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. bldpharm.com
Various reducing agents have been employed for this transformation, with reagents like diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel being effective. bldpharm.com Alanes in ether have also been shown to be highly efficient for this reduction. bldpharm.com
A notable advancement in this area is the use of chiral catalysts to achieve enantioselectivity. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of prochiral ketones and can be adapted for the reduction of specific β-lactam precursors.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diborane/THF | N-substituted azetidin-2-ones | N-substituted azetidines | Good | N/A (substrate-controlled) | bldpharm.com |
| LiAlH₄ | N-substituted azetidin-2-ones | N-substituted azetidines | Good | N/A (substrate-controlled) | bldpharm.com |
| Raney Nickel | N-substituted azetidin-2-ones | N-substituted azetidines | Good | N/A (substrate-controlled) | bldpharm.com |
| Alanes | N-substituted azetidin-2-ones | N-substituted azetidines | High | N/A (substrate-controlled) | bldpharm.com |
Stereocontrolled Cycloaddition Reactions Leading to Azetidines
Cycloaddition reactions offer a direct and atom-economical way to construct the azetidine ring. Both [2+2] and [3+1] cycloadditions have been developed for the stereocontrolled synthesis of azetidines.
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for preparing β-lactams, which can then be reduced to azetidines. nih.gov The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents of the reactants and the reaction conditions. nih.gov
More recently, enantioselective [3+1] cycloadditions have emerged as a powerful tool. For instance, the reaction of donor-acceptor (D-A) aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides enantioenriched exo-imido azetidines in high yields and enantioselectivities. nih.govgoogle.combris.ac.uk
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| [2+2] Cycloaddition (Staudinger) | Ketenes and Imines | Various | β-Lactams | Variable | Variable | nih.gov |
| [3+1] Cycloaddition | Donor-Acceptor Aziridines and Isocyanides | Chiral N,N'-dioxide/Mg(II) | exo-Imido Azetidines | up to 99% | up to 94% | nih.govgoogle.combris.ac.uk |
Electroreductive Intramolecular Cross-Coupling Strategies
Electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds presents an interesting method for azetidine synthesis. bldpharm.com This electrochemical approach can be used to form the four-membered ring with a degree of stereocontrol.
For example, the electroreduction of enantiopure aromatic α-imino esters, which can be prepared from α-amino acids, yields enantiomerically pure or enriched azetidin-2-ones. bldpharm.com The presence of trimethylsilyl (B98337) chloride (TMSCl) is crucial for promoting this coupling. bldpharm.com It has been noted that some racemization can occur under the electroreductive conditions. bldpharm.com
| Substrate | Conditions | Product | Yield | Stereoselectivity | Reference |
| Enantiopure aromatic α-iminoesters | Electroreduction, TMSCl, Bu₄NClO₄/THF | Enantiomerically enriched azetidin-2-ones | Fair | Some racemization | bldpharm.com |
Chiral Auxiliary-Mediated Approaches to Azetidine Precursors
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, and it has been successfully applied to the preparation of chiral azetidines. The chiral auxiliary directs the stereochemical outcome of a reaction and can be removed in a subsequent step.
A practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid has been developed using optically active α-methylbenzylamine as a chiral auxiliary. nih.gov The synthesis involves the intramolecular alkylation of a glycine (B1666218) ester derivative bearing the chiral amine. This method provides access to practical quantities of the enantiomerically pure azetidine-2-carboxylic acid in five to six steps. nih.gov
Advanced Synthetic Routes to Substituted Chiral Azetidines
Building upon the foundational methods for constructing the azetidine ring, more advanced routes have been developed to introduce a variety of substituents with high stereocontrol, leading to a diverse range of chiral azetidine derivatives.
Preparation of Stereodefined (S)-2-(Azetidin-2-yl)propan-2-ol Analogs
The synthesis of this compound, a specific chiral substituted azetidine, can be envisioned through a multi-step sequence starting from the readily accessible (S)-azetidine-2-carboxylic acid. nih.govgoogle.comwikipedia.orgacs.org
A plausible and efficient route involves the following key transformations:
N-Protection: The secondary amine of (S)-azetidine-2-carboxylic acid is first protected to prevent side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Esterification: The carboxylic acid moiety of the N-protected amino acid is then converted to an ester, for example, a methyl or ethyl ester. This can be achieved using standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst.
Grignard Reaction: The crucial carbon-carbon bond-forming step to introduce the 2-hydroxypropyl group is a Grignard reaction. The N-protected (S)-azetidine-2-carboxylate is treated with an excess of a methylmagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr). sigmaaldrich.com The Grignard reagent will add twice to the ester carbonyl group, leading to the formation of the desired tertiary alcohol after aqueous workup.
Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target compound, this compound.
This synthetic strategy allows for the stereodefined preparation of the target molecule and can be adapted to produce a variety of analogs by using different Grignard reagents in the addition step.
Derivatization and Functionalization of Azetidine Cores
The direct functionalization of a pre-existing azetidine ring is a powerful strategy for accessing a diverse range of optically active derivatives. This approach often leverages the unique reactivity of the strained four-membered ring. rsc.orgresearchwithrutgers.com
One notable method involves the palladium-catalyzed C(sp³)–H arylation of azetidines. acs.org This technique allows for the stereospecific introduction of aryl groups at the C3 position of the azetidine ring, providing a route to stereochemically defined building blocks. acs.org For instance, this methodology was instrumental in the synthesis of the antimalarial compound BRD3914, enabling the preparation of all four stereoisomers and leading to a more efficient synthetic route. acs.org
Another key strategy is the lithiation of azetidine-borane complexes. The formation of these complexes can exhibit temperature-dependent stereoselectivity, allowing for the controlled preparation of specific diastereomers. nih.gov Subsequent lithiation occurs regioselectively at the benzylic position, particularly in complexes where a syn relationship exists between the ring proton and the BH₃ group. nih.gov This method has been successfully applied to the synthesis of N-alkyl-2,2-disubstituted azetidines. nih.gov
Furthermore, the derivatization of azetidines can be achieved through standard amine functionalization chemistries after deprotection. acs.org For example, a deprotected azetidine hydrochloride salt can readily undergo nucleophilic aromatic substitution or reductive amination to yield a variety of functionalized products. acs.org This highlights the versatility of the azetidine core as a scaffold for medicinal chemistry applications. acs.org
The table below summarizes some examples of derivatization and functionalization of azetidine cores.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-allyl amino diols | 1. Bromoacetonitrile; 2. Trityl chloride; 3. Benzylic chlorination; 4. LiHMDS | 2-Cyanoazetidines | 40-53 | acs.org |
| Azetidine sulfinamide | 1. Anhydrous HCl; 2. 1-Chloro-2,4-dinitrobenzene | N-Aryl-2-phenyl azetidine | 89 (over 2 steps) | acs.org |
| Azetidine sulfinamide | 1. Anhydrous HCl; 2. 3,5-Dichlorobenzaldehyde, sodium triacetoxyborohydride | Functionalized azetidine | 77 (over 2 steps) | acs.org |
| Azetidine-2-carbonitrile | 1. DIBAL; 2. o-Nitrobenzenesulfonyl chloride; 3. Allyl bromide | N-Allyl-N-(o-nitrobenzenesulfonyl)azetidin-2-yl)methanamine | - | acs.org |
| N-Alkyl-2-arylazetidines | Borane | Azetidine-borane complexes | - | nih.gov |
Multi-Step Synthesis from Chiral Pool Precursors
The use of readily available chiral molecules, often referred to as the "chiral pool," provides a powerful and economical approach to the synthesis of optically active azetidines. rsc.orgnih.gov This strategy leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the final product.
A common approach involves the use of amino acids as chiral precursors. For example, enantiomerically pure or enriched azetidin-2-ones can be synthesized through the electroreductive intramolecular cross-coupling of aromatic α-iminoesters derived from α-amino acids. acs.org Similarly, D-serine has been utilized as a starting material for the synthesis of azetidin-2-one (B1220530) derivatives, where a key step is the rhodium-catalyzed carbene insertion into an N-H bond. acs.org
Another versatile chiral precursor is (R)-O-Benzyl glycidol (B123203). nih.gov A stereospecific synthesis of D-cis-ADC (azetidine-2,3-dicarboxylic acid) commences with the reaction of (R)-O-Benzyl glycidol with benzylamine. nih.gov The resulting amino alcohol undergoes a series of transformations, including N-alkylation, chlorination, and cyclization, to afford the desired cis-azetidine with high diastereoselectivity. nih.gov This strategy can be adapted to synthesize the corresponding enantiomer starting from ent-1. nih.gov
Commercially available (S)-(1-(4-methoxyphenyl)ethyl)amine serves as a starting point for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.org The methodology involves the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes. rsc.org
The following table provides examples of multi-step syntheses of optically active azetidines from chiral pool precursors.
| Chiral Precursor | Key Steps | Product | Reference |
| (R)-O-Benzyl glycidol | 1. Reaction with benzylamine; 2. N-alkylation with t-butylbromoacetate; 3. Chlorination with thionyl chloride; 4. Cyclization with LiHMDS | 2,3-cis-Azetidine | nih.gov |
| (S)-(1-(4-methoxyphenyl)ethyl)amine | 1. Formation of N-borane complex of N-((S)-1-arylethyl)azetidine-2-carbonitrile; 2. α-Alkylation | Optically active 2-substituted azetidine-2-carbonitriles | rsc.org |
| D-Serine | 1. Formation of a diazoketone; 2. Rhodium-catalyzed carbene insertion into N-H bond | Azetidin-2-one derivative | acs.org |
| α-Amino acids | Electroreductive intramolecular cross-coupling of α-iminoesters | Enantiomerically pure or enriched azetidin-2-ones | acs.org |
Mechanistic Insights into Azetidine Ring Formation and Transformation
Understanding the mechanisms governing the formation and transformation of the azetidine ring is crucial for the development of efficient and stereoselective synthetic methods. Researchers have investigated various aspects, including ring contraction mechanisms and the factors that control stereochemistry.
Investigation of Ring Contraction Mechanisms
Ring contraction of larger heterocyclic systems represents an intriguing strategy for the synthesis of azetidines. acs.org One of the earliest examples is the Blanc reaction, which involves the ring contraction of 2-pyrrolidinones to form α-carbonyl-azetidines. rsc.org A more recent development involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org The proposed mechanism for this transformation involves a nucleophilic addition to the N-activated amide carbonyl, leading to N-C(O) cleavage. rsc.org The resulting intermediate, an α-bromocarbonyl derivative with a γ-positioned amide anion, then undergoes intramolecular cyclization via an Sₙ2 reaction to yield the N-sulfonylazetidine. rsc.org
Another notable ring contraction involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones. beilstein-journals.org This reaction proceeds through a 1,5-hydrogen abstraction to form a 1,4-biradical intermediate, which then cyclizes to create the azetidinol (B8437883) scaffold. beilstein-journals.org The resulting strained azetidinols can subsequently undergo ring opening when treated with electron-deficient ketones or boronic acids. beilstein-journals.org
The palladium-catalyzed ring contraction of vinyl-substituted oxazolidinones has also been explored. acs.org The mechanism is believed to involve the formation of a π-allyl palladium complex through the extrusion of carbon dioxide, followed by a nucleophilic attack of the nitrogen atom to form the azetidine ring. acs.org In cases with vinyl-unsubstituted substrates, a rapid epimerization through a π-σ-π allyl interconversion is thought to occur. acs.org
Stereochemical Control Elements in Reaction Pathways
Achieving a high degree of stereochemical control is a primary objective in the synthesis of optically active azetidines. Various strategies have been employed to influence the stereochemical outcome of reactions.
In the base-assisted intramolecular alkylation of N-chloroacetyl α-amino acid derivatives to form 1,4,4-trisubstituted 2-azetidinones, the choice of base can significantly impact the results, with bases like Cs₂CO₃ often providing favorable outcomes. acs.org
The stereochemistry of the reduction of azetidin-2-ones to azetidines is generally retained under the reaction conditions when using reagents like diborane, LiAlH₄, or alanes. acs.org
In the synthesis of enantiopure cis-substituted azetidines from γ-amino alcohols, a stereoselective Mannich reaction followed by cyclization mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) has proven effective. acs.org
The diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes is a prime example of substrate-controlled stereoselectivity. The chiral auxiliary on the nitrogen atom directs the incoming electrophile to one face of the molecule, leading to a high diastereomeric excess. rsc.org
The stereospecific C(sp³)–H arylation of azetidines highlights the power of directing groups in controlling stereochemistry. The 8-aminoquinoline (B160924) directing group facilitates the palladium-catalyzed reaction to proceed with high stereospecificity, allowing for the synthesis of enantiopure products. acs.org
Spectroscopic and Stereochemical Elucidation Techniques for Chiral Azetidines
Application of Advanced Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)
The structural characterization of (S)-2-(Azetidin-2-yl)propan-2-ol relies on a combination of advanced spectroscopic methods, each providing unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the connectivity and chemical environment of atoms within a molecule. For propan-2-ol, the parent alcohol of the substituent, ¹H NMR spectra typically show three distinct groups of protons. docbrown.info The integrated proton ratio of 6:1:1 corresponds to the six equivalent protons of the two methyl groups, the single proton of the methine group, and the hydroxyl proton. docbrown.info In the case of this compound, the NMR spectra would be more complex due to the influence of the chiral azetidine (B1206935) ring, leading to distinct chemical shifts for the diastereotopic protons and carbons. The ¹³C NMR spectrum of propan-2-ol itself shows only two signals, confirming the equivalence of the two methyl carbons. docbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. A key feature in the IR spectrum of alcohols like propan-2-ol is the broad absorption band in the region of 3230-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups. docbrown.infostackexchange.com The spectrum of this compound would also exhibit characteristic N-H stretching vibrations from the azetidine ring, typically appearing in the range of 3300-3500 cm⁻¹. adelaide.edu.au The fingerprint region, from approximately 1500 to 400 cm⁻¹, provides a unique pattern of absorptions that can be used for identification. docbrown.info
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For propan-2-ol, the molecular ion peak (M) appears at an m/z of 60, corresponding to the formula [C₃H₈O]⁺. docbrown.info The fragmentation pattern provides further structural information. For this compound, with a molecular formula of C₆H₁₃NO, the expected monoisotopic mass is approximately 115.10 Da. achemblock.comevitachem.com High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.
Enantiomeric Excess and Absolute Configuration Determination
Establishing the enantiomeric purity and the absolute three-dimensional arrangement of atoms is critical for chiral compounds.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most widely used methods for separating enantiomers and determining enantiomeric excess (ee). nih.gov The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com For the analysis of chiral azetidines, various polysaccharide-based CSPs have proven effective. mdpi.com The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar modifier like ethanol (B145695) or 2-propanol, is crucial for achieving optimal separation. researchgate.net The enantiomeric excess is a measure of the purity of a chiral substance, with a racemic mixture having an ee of 0% and a pure enantiomer having an ee of 100%. wikipedia.orglibretexts.org
Table 1: Representative Chiral HPLC Separation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Chiralpak® IG-U, ID-U | nih.gov |
| Mobile Phase | n-Hexane/Alcohol/DEA | researchgate.net |
| Flow Rate | 0.5 mL/min | nih.gov |
| Temperature | 25 °C | nih.gov |
X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density. For a definitive assignment, the molecule must crystallize in one of the 65 chiral space groups (Sohncke groups). wikipedia.org The absolute stereochemistry of chiral azetidine derivatives has been successfully determined using this method, often by analyzing the Flack parameter of the crystal structure. nih.govnih.gov
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov ECD is a powerful tool for assigning the absolute configuration of chiral compounds in solution. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.govnih.gov For instance, the S and R enantiomers of a chiral molecule will exhibit mirror-image ECD spectra. nih.gov The intensity of the ECD signal is proportional to the enantiomeric excess, allowing for its determination. nih.govnih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate theoretical ECD spectra, which can then be compared to experimental spectra to confirm the absolute configuration. mdpi.comresearchgate.net
Table 2: Chiroptical Spectroscopy Data Interpretation
| Technique | Information Obtained | Key Feature |
|---|
Correlation of Spectroscopic Data with Stereochemical Features
The comprehensive characterization of this compound requires the correlation of data from various spectroscopic techniques. The stereochemistry of the azetidine ring significantly influences the spectroscopic output. For example, the spatial arrangement of substituents on the azetidine ring will dictate the specific chemical shifts and coupling constants observed in the NMR spectra. adelaide.edu.au The stereochemical relationship between the substituents can lead to either cis or trans isomers, which can often be distinguished by NMR. acs.org
Furthermore, the stereochemistry at the chiral center of the azetidine ring will determine the sign and intensity of the Cotton effects in the ECD spectrum. nih.gov By combining the structural information from NMR, the functional group identification from IR, the molecular weight from MS, and the stereochemical information from chiral chromatography and ECD, a complete and unambiguous picture of the structure and purity of this compound can be established. Computational modeling plays an increasingly important role in correlating these experimental data with specific stereochemical features, aiding in the prediction of spectra and the rationalization of observed selectivities in asymmetric reactions involving azetidines. rsc.org
Applications of Chiral Azetidines in Asymmetric Chemical Transformations
Chiral Ligand Design for Enantioselective Catalysis
The unique structural features of chiral azetidines make them promising candidates for the design of novel ligands for enantioselective catalysis. Their conformational rigidity and the defined spatial orientation of substituents are crucial for inducing high levels of stereocontrol in chemical reactions.
(S)-2-(Azetidin-2-yl)propan-2-ol serves as a foundational structure in the development of chiral ligands. While specific catalytic applications of this exact compound are not extensively detailed in the provided search results, its structure embodies the key elements required for an effective chiral ligand: a stereocenter at the 2-position of the azetidine (B1206935) ring and a functional group, the propan-2-ol moiety, which can be further modified or can directly coordinate to a metal center. The nitrogen atom of the azetidine ring and the hydroxyl group can act as a bidentate ligand, chelating to a metal and creating a chiral environment around the catalytic center. evitachem.com This chelation restricts the possible reaction pathways, thereby favoring the formation of one enantiomer over the other. The (S)-configuration at the C2 position dictates the absolute stereochemistry of the product. The development of ligands based on this azetidine framework is an active area of research, with the goal of achieving high yields and enantioselectivities in a variety of metal-catalyzed processes. chemenu.com
Research has demonstrated the successful application of 2,4-cis-disubstituted amino azetidines as effective ligands in copper-catalyzed asymmetric Henry reactions (also known as aza-Henry or nitro-Mannich reactions). frontiersin.orgnih.gov The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, and its asymmetric variant is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile synthetic intermediates. The cis-disubstituted pattern on the azetidine ring creates a specific chiral pocket around the copper center, leading to high levels of enantioselectivity in the addition of the nitroalkane to the carbonyl compound. frontiersin.orgnih.gov
A representative table of results for a copper-catalyzed asymmetric Henry reaction using a 2,4-cis-disubstituted amino azetidine ligand is shown below. Please note that the specific ligand and reaction conditions may vary.
| Entry | Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Nitromethane | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 92 | 90 |
| 3 | 2-Naphthaldehyde | Nitromethane | 98 | 95 |
Azetidine-derived ligands have shown significant promise in enantioselective alkylation and arylation reactions, which are fundamental transformations for the construction of complex organic molecules. rsc.org For instance, palladium-catalyzed enantioselective α-arylation of esters to form quaternary carbon stereocenters has been successfully achieved using chiral phosphine (B1218219) ligands derived from azetidines. nih.gov These ligands create a well-defined chiral environment around the palladium catalyst, enabling the selective coupling of an aryl halide with an ester enolate to produce α-aryl esters with high enantiopurity. researchgate.net
Furthermore, the copper-catalyzed boryl allylation of azetines using chiral bisphosphine ligands provides access to a diverse range of 2,3-disubstituted azetidines with high efficiency and enantioselectivity. nih.gov This method allows for the simultaneous installation of two valuable functional groups—a boryl and an allyl group—across the C=C bond of the azetine.
Below is a table summarizing the results for a palladium-catalyzed enantioselective α-arylation of an acyclic ester using an azetidine-derived ligand.
| Entry | Aryl Bromide | Ester | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Bromotoluene | Methyl 2-phenylpropanoate | 85 | 94 |
| 2 | 1-Bromo-4-methoxybenzene | Methyl 2-phenylpropanoate | 88 | 92 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Methyl 2-phenylpropanoate | 82 | 96 |
The development of novel transition metal-azetidine complexes is a burgeoning area of research with significant potential in catalysis. ontosight.ai Scientists have successfully synthesized and characterized a variety of palladium(II) and platinum(II) complexes with 2,4-cis-amino azetidine ligands. frontiersin.orgnih.gov X-ray crystallographic studies of these complexes have provided valuable insights into their geometry and steric properties, which are crucial for understanding their catalytic behavior. frontiersin.orgnih.gov For example, a CNN' metallocyclic complex formed by the oxidative addition of palladium(0) to an ortho-bromo 2,4-cis-disubstituted azetidine exhibited a slightly pyramidalized metal-ligand orientation. frontiersin.orgnih.gov This distortion from the ideal square planar geometry can influence the selectivity of catalytic reactions. The synthesis of such well-defined complexes allows for a more rational design of catalysts for specific asymmetric transformations. capes.gov.br
Chiral Building Blocks in Complex Molecule Synthesis
The inherent strain and defined stereochemistry of chiral azetidines make them valuable building blocks for the synthesis of more complex and biologically relevant molecules. rsc.orgresearchgate.net
Azetidine scaffolds are increasingly being integrated into peptidomimetics and non-natural amino acids to create novel structures with enhanced biological properties. researchgate.net Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability towards enzymatic degradation and better pharmacokinetic profiles. nih.govnih.gov The incorporation of the rigid azetidine ring into a peptide backbone can induce specific conformations, such as turns, which are important for biological activity. researchgate.net For example, the 3-aminoazetidine (3-AAz) subunit has been used as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. researchgate.net
Furthermore, azetidine-based amino acids, which are non-canonical amino acids, are being explored in protein engineering. researchgate.netmdpi.com The synthesis of a library of 2-azetidinylcarboxylic acids has been achieved through a metal-catalyzed asymmetric reduction, and these have been subsequently used in the formation of small peptide chains. researchgate.net The constrained nature of the azetidine ring can impart unique structural and functional properties to the resulting peptides and proteins.
The following table lists some examples of non-natural amino acids and peptidomimetics that incorporate azetidine scaffolds.
| Compound Type | Azetidine Moiety | Potential Application |
| Cyclic Tetrapeptide | 3-Aminoazetidine | Inducing specific peptide conformations |
| Azetidine-based Amino Acid | 2-Azetidinylcarboxylic acid | Protein engineering, synthesis of novel peptides |
| Peptidomimetic | Azetidine-2-carboxylic acid | Drug discovery, enhancing metabolic stability |
Utility in the Construction of Natural Product Cores
The rigid, stereochemically defined framework of chiral azetidines makes them excellent starting points or key intermediates for the synthesis of complex natural products. acs.org The azetidine ring can be incorporated into a target molecule, directing the stereochemistry of subsequent transformations, or it can be opened selectively to yield functionalized, acyclic chiral amine structures. rsc.orgnih.gov
Several total syntheses of natural products have successfully employed chiral azetidine derivatives to construct the core structure. For instance, the synthesis of Penaresidin A , an alkaloid with actomyosin (B1167339) ATPase-activating activity, utilized an azetidine moiety derived from a Garner's aldehyde to establish the correct absolute configuration of the natural compound. acs.org Another example is Polyoximic acid , a degradation product of the polyoxin (B77205) family of antibiotics, which are potent inhibitors of chitin (B13524) synthetase. acs.org The synthesis of its correct Z-structure involved the formation of an azetidinone ring via a rhodium-catalyzed carbene insertion into an N-H bond, demonstrating the utility of azetidine chemistry in achieving specific stereoisomers of natural products. acs.org
| Natural Product | Biological Activity | Role of Azetidine in Synthesis | Reference |
|---|---|---|---|
| Penaresidin A | Actomyosin ATPase activator | Incorporated as a key chiral building block to define the absolute stereochemistry of the core. | acs.org |
| Polyoximic acid | Component of Chitin Synthetase Inhibitors | An azetidinone intermediate was formed stereoselectively and further elaborated to achieve the target structure. | acs.org |
Stereoselective Introduction of Azetidine Moieties into Target Structures
The development of methods for the stereoselective synthesis of the azetidine ring is crucial for its application in asymmetric synthesis. acs.org A lack of general methods for producing enantiopure azetidines has historically been a challenge, but several effective strategies have emerged. acs.org
One of the most common and straightforward methods is the reduction of β-lactams (azetidin-2-ones) . acs.org Chiral β-lactams are readily accessible through various established synthetic routes, and their reduction, typically with reagents like diborane (B8814927) or lithium aluminum hydride, proceeds with retention of stereochemistry to yield the corresponding chiral azetidines. acs.org
Another powerful strategy is the intramolecular cyclization of acyclic precursors. For example, an efficient synthesis of enantiopure cis-substituted azetidines has been achieved through the 1,1'-carbonyldiimidazole (B1668759) (CDI) mediated cyclization of γ-amino alcohols, which are themselves obtained from stereoselective Mannich reactions. acs.org
More recent innovations include gold-catalyzed reactions . A flexible route to chiral azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov This method avoids the use of potentially hazardous diazo compounds and provides access to azetidin-3-ones with high enantiomeric excess, which are versatile intermediates for further functionalization. nih.gov
Furthermore, the use of chiral auxiliaries provides a reliable approach. In particular, chiral tert-butanesulfinamides have been harnessed for the stereoselective synthesis of C2-substituted azetidines. nih.govacs.org This method allows for the creation of diverse azetidine products with high diastereoselectivity, and either enantiomer of the product can be accessed by choosing the corresponding (R)- or (S)-sulfinamide. acs.org
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Reduction of β-Lactams | Reduction of the carbonyl group of a chiral azetidin-2-one (B1220530) to a methylene (B1212753) group. | Utilizes readily available starting materials; stereochemistry is retained. | acs.org |
| Intramolecular Cyclization | Cyclization of a linear precursor, such as a γ-amino alcohol, to form the four-membered ring. | Can provide access to specific stereoisomers (e.g., cis-substituted). | acs.org |
| Gold-Catalyzed Oxidation | Intermolecular oxidation of alkynes to form reactive α-oxo gold carbenes which then cyclize. | Avoids toxic diazo intermediates; flexible and general sequence. | nih.gov |
| Chiral Auxiliaries | Use of a removable chiral group (e.g., tert-butanesulfinamide) to direct stereoselective ring formation. | Provides access to either enantiomer; scalable approach. | nih.govacs.org |
Organocatalytic Applications of Chiral Azetidines
The field of asymmetric organocatalysis has emerged as a powerful third pillar of synthesis, complementing biocatalysis and metal catalysis. nih.gov Chiral amines are central to this field, and while proline and its derivatives have been extensively studied, chiral azetidines are gaining attention as effective organocatalysts. birmingham.ac.uknih.govresearchgate.net Their structural similarity to pyrrolidines, combined with the increased ring strain, can lead to unique reactivity and selectivity. researchgate.net
Chiral azetidine-derived organocatalysts have been successfully utilized to induce asymmetry in a range of important carbon-carbon bond-forming reactions. birmingham.ac.uk These include:
Aldol (B89426) Reactions : Chiral azetidines can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high yields and enantioselectivities. nih.gov
Michael-type Reactions : The addition of nucleophiles to α,β-unsaturated carbonyl compounds can be rendered highly enantioselective using azetidine-based catalysts. birmingham.ac.uk
Friedel-Crafts Alkylations : These catalysts have been shown to control the stereochemistry of the electrophilic substitution of electron-rich aromatic rings. birmingham.ac.uk
The compound this compound, with its chiral secondary amine and tertiary alcohol, fits the structural motif of a prolinol-type organocatalyst. While specific studies detailing its use as a primary catalyst are not widely reported, its enantiomer, (R)-2-(Azetidin-2-yl)propan-2-ol, is noted for its use as a chiral auxiliary, which aids in producing enantiomerically pure compounds. evitachem.com This function is closely related to organocatalysis, where the chiral molecule directs the stereochemical course of a reaction. The presence of both a hydrogen-bond donating alcohol and a nucleophilic/basic amine site allows these molecules to activate substrates through the formation of enamines or iminium ions while simultaneously organizing the transition state via hydrogen bonding, similar to the well-established mechanism of diarylprolinol silyl (B83357) ether catalysts. nih.gov
| Asymmetric Reaction | Role of Chiral Azetidine Catalyst | Significance | Reference |
|---|---|---|---|
| Aldol Reaction | Activates the ketone donor via enamine formation, directing the facial attack of the aldehyde acceptor. | Forms chiral β-hydroxy ketones, key building blocks in synthesis. | nih.gov |
| Friedel-Crafts Alkylation | Controls the stereocenter formed during the addition of an aromatic ring to an electrophile. | Creates enantiomerically enriched substituted aromatic compounds. | birmingham.ac.uk |
| Michael Addition | Directs the conjugate addition of a nucleophile to an α,β-unsaturated system with high stereocontrol. | Generates chiral 1,5-dicarbonyl compounds and related structures. | birmingham.ac.uk |
Theoretical and Computational Investigations of Chiral Azetidine Systems
Computational Elucidation of Stereochemical Outcomes in Azetidine (B1206935) Chemistry
Density Functional Theory (DFT) calculations are a cornerstone for predicting and rationalizing the stereochemical outcomes of chemical reactions involving chiral azetidines. In a study on the desymmetrization of N-acyl-azetidines catalyzed by chiral phosphoric acids, DFT calculations were instrumental in understanding the origins of high enantioselectivity. nih.gov Researchers use these methods to calculate the energies of transition states for the formation of different stereoisomers. A lower transition state energy for one pathway over another indicates a preference for the formation of the corresponding stereoisomer.
For a hypothetical reaction involving (S)-2-(Azetidin-2-yl)propan-2-ol, computational chemists would model the interaction of the azetidine with a reactant and catalyst. By comparing the calculated activation energies for the formation of different products, a prediction of the major stereoisomer can be made. These calculations often consider solvent effects to provide a more accurate representation of the reaction environment.
Mechanistic Modeling of Chiral Azetidine-Catalyzed Reactions
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of reactions catalyzed by chiral azetidines. These models can reveal the intricate details of bond-forming and bond-breaking processes, as well as the role of the catalyst in orchestrating the reaction. For instance, in the study of chiral phosphoric acid-catalyzed desymmetrization, mechanistic modeling confirmed a bifunctional activation mechanism where the catalyst interacts with both the azetidine and the nucleophile. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Azetidine Derivatives
The three-dimensional shape, or conformation, of a molecule is critical to its function. For flexible molecules like this compound, which has a rotatable side chain, multiple low-energy conformations may exist. Conformational analysis aims to identify these stable conformations and understand the energy barriers between them.
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's conformational landscape over time. In a study of the azetidine derivative, azetidine-2-carboxylic acid, MD simulations were used to understand its conformational preferences and its effect on peptide structure. nih.gov These simulations track the motions of all atoms in the molecule, providing insights into its flexibility and how it interacts with its environment. For this compound, MD simulations could be used to study its conformational changes in different solvents or its binding to a biological target.
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Typical Values |
| Force Field | A set of parameters describing the potential energy of the system. | GROMOS, AMBER, CHARMM |
| Simulation Time | The total time the simulation is run for. | Nanoseconds (ns) to microseconds (µs) |
| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |
| Temperature | The temperature at which the simulation is run. | Typically room temperature (e.g., 300 K) |
| Pressure | The pressure at which the simulation is run. | Typically 1 atmosphere (atm) |
This table presents typical parameters used in molecular dynamics simulations of organic molecules and biomolecules.
Electronic Structure Calculations for Reactivity and Selectivity Prediction
The distribution of electrons within a molecule, its electronic structure, governs its reactivity. Electronic structure calculations, often performed using DFT, can provide valuable information about where a molecule is most likely to react. For example, by calculating the distribution of electrostatic potential on the surface of a molecule, regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified.
For this compound, electronic structure calculations could be used to predict its reactivity in various reactions. For instance, the nucleophilicity of the azetidine nitrogen and the hydroxyl group could be quantified and compared. Furthermore, calculations of frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) can provide insights into its behavior in pericyclic reactions and its electronic absorption properties.
Emerging Research Directions and Future Prospects for Chiral Azetidines
Development of Novel and Sustainable Synthetic Routes
The synthesis of enantiomerically pure azetidines remains a focal point of research, with an increasing emphasis on developing efficient, sustainable, and scalable methods. Traditional approaches often involve multi-step sequences that can be arduous and generate significant waste. sciencedaily.com Modern strategies are moving towards more direct and atom-economical routes.
Recent advancements include palladium-catalyzed intramolecular C-H amination, which allows for the direct formation of the azetidine (B1206935) ring from readily available amine precursors. organic-chemistry.org Another promising approach is the reduction of β-lactams (azetidin-2-ones), which are often accessible with high stereocontrol. acs.orgresearchgate.net The development of catalytic asymmetric methods for the synthesis of functionalized azetidines is a particularly active area. For instance, the use of chiral catalysts to control the stereochemistry during ring formation or functionalization is a key strategy. nih.govresearchgate.net
Future efforts in this area will likely concentrate on:
Catalytic C-H Functionalization: Direct and selective functionalization of C-H bonds on the azetidine ring to introduce molecular complexity in a single step.
Photoredox Catalysis: Utilizing visible light to drive novel cyclization and functionalization reactions under mild conditions. nih.gov
Biocatalysis: Employing enzymes to catalyze the synthesis of chiral azetidines with high enantioselectivity, offering a green and sustainable alternative to traditional chemical methods.
Flow Chemistry: Implementing continuous flow processes for the synthesis of azetidines to improve safety, scalability, and efficiency.
A summary of synthetic strategies for chiral azetidines is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for Chiral Azetidines
| Synthetic Method | Description | Advantages | Challenges |
| Reduction of β-Lactams | Reduction of the carbonyl group of a chiral β-lactam to yield the corresponding azetidine. acs.orgresearchgate.net | Good stereochemical retention; access to a variety of precursors. | Requires pre-functionalized and enantiopure β-lactams. |
| Intramolecular Cyclization | Cyclization of γ-amino alcohols or other appropriately functionalized open-chain precursors. acs.orgjmchemsci.com | Can provide access to a wide range of substitution patterns. | Can require harsh conditions; potential for side reactions. |
| Catalytic C-H Amination | Palladium-catalyzed intramolecular amination of unactivated C-H bonds to form the azetidine ring. organic-chemistry.org | High atom economy; direct formation of the ring. | Catalyst cost and sensitivity; substrate scope can be limited. |
| [2+2] Cycloadditions | Reaction of imines with alkenes to form the azetidine ring. researchgate.net | Direct access to the four-membered ring system. | Often requires specific activating groups; control of stereochemistry can be challenging. |
Expansion of Asymmetric Catalytic Applications
Chiral azetidines, including derivatives of (S)-2-(Azetidin-2-yl)propan-2-ol, have emerged as powerful ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk Their rigid four-membered ring structure provides a well-defined chiral environment that can effectively induce enantioselectivity in a variety of chemical transformations.
Azetidine-derived ligands have been successfully employed in:
Friedel-Crafts Alkylations: Catalyzing the enantioselective addition of indoles and other nucleophiles to electrophiles. researchgate.netbirmingham.ac.uk
Henry (Nitroaldol) Reactions: Facilitating the asymmetric addition of nitroalkanes to aldehydes. researchgate.netbirmingham.ac.uk
Michael Additions: Controlling the stereoselective conjugate addition of nucleophiles to α,β-unsaturated compounds. researchgate.netresearchgate.net
Diethylzinc (B1219324) Additions: Achieving high enantioselectivity in the addition of diethylzinc to aldehydes. researchgate.net
The future in this domain lies in the design of new generations of azetidine-based catalysts with enhanced activity, selectivity, and broader substrate scope. The structural motif of this compound, with its chiral center adjacent to a tertiary alcohol, offers a unique platform for developing novel bidentate ligands where the nitrogen and oxygen atoms can coordinate to a metal center, creating a well-defined catalytic pocket.
Advanced Computational Design of Azetidine-Based Chiral Systems
Computational chemistry has become an indispensable tool in modern catalyst design. Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms and the origins of enantioselectivity. rsc.org This knowledge is crucial for the rational design of more efficient chiral catalysts.
In the context of azetidine-based catalysis, computational studies can be used to:
Model Transition States: Predict the geometry and energy of transition states to understand how the chiral azetidine ligand controls the stereochemical outcome of a reaction. rsc.org
Screen Virtual Libraries: Computationally evaluate a large number of potential azetidine-based ligands to identify promising candidates for experimental investigation.
Elucidate Non-Covalent Interactions: Analyze the subtle non-covalent interactions between the catalyst and the substrates that often play a critical role in asymmetric induction. rsc.org
The synergy between computational modeling and experimental work is expected to accelerate the discovery of novel and highly effective azetidine-based chiral systems. This approach allows for a more targeted and less empirical approach to catalyst development.
Interdisciplinary Research Integrating Chiral Azetidines
The unique properties of chiral azetidines are being increasingly exploited in interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
Medicinal Chemistry: Azetidines are recognized as important pharmacophores in drug discovery. researchgate.netrsc.orgmedwinpublishers.com Their incorporation into drug candidates can lead to improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. nih.gov The rigid azetidine scaffold can help to lock a molecule into a specific conformation that is optimal for binding to a biological target. enamine.net Chiral azetidines are particularly valuable for developing treatments for neurological disorders. sciencedaily.com
Materials Science: The strained four-membered ring of azetidines makes them interesting monomers for the synthesis of novel polymers. The stereochemistry of the azetidine unit can be used to control the tacticity and, consequently, the physical properties of the resulting polymer. Furthermore, chiral azetidines are being investigated as components of energetic materials, where their structure can influence performance and stability. nih.gov
The future will likely see an expansion of chiral azetidines into other areas, such as the development of new chiral sensors and their use in the construction of complex molecular architectures with tailored functions. The continued exploration of the fundamental chemistry of compounds like this compound will undoubtedly fuel these exciting interdisciplinary advancements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
